REACTION_SMILES
|
[C:5](=[O:6])([OH:7])[O-:8].[NH2:1][CH2:2][CH2:3][OH:4].[Na+:9].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1.[OH2:33].[cH:10]1[cH:11][cH:12][cH:13][c:14]2[c:22]1[CH:21]([CH2:23][O:24][C:25](=[O:26])[Cl:27])[c:20]1[c:15]-2[cH:16][cH:17][cH:18][cH:19]1>>[NH:1]([CH2:2][CH2:3][OH:4])[C:25]([O:24][CH2:23][CH:21]1[c:20]2[c:15]([cH:16][cH:17][cH:18][cH:19]2)-[c:14]2[cH:13][cH:12][cH:11][cH:10][c:22]21)=[O:26]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)OCC1c2ccccc2-c2ccccc21
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NCCO)OCC1c2ccccc2-c2ccccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |